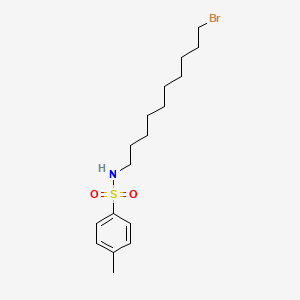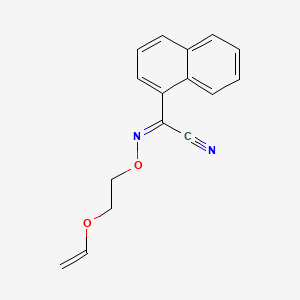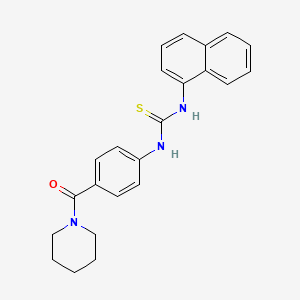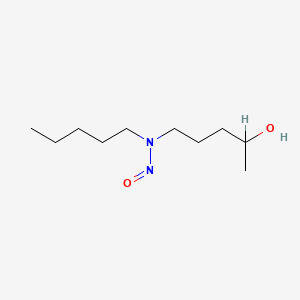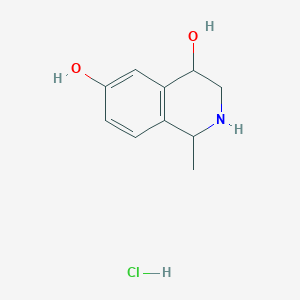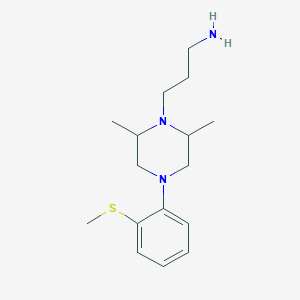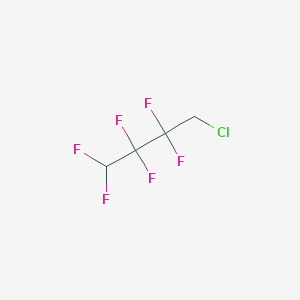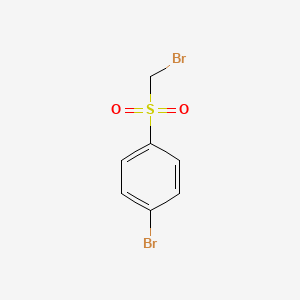
1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride is a synthetic organic compound. It is characterized by the presence of a cyclohexylamino group, a trimethylindole moiety, and a propanol backbone. This compound is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride generally involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Attachment of the Cyclohexylamino Group: This step typically involves the reaction of the indole derivative with cyclohexylamine under suitable conditions.
Formation of the Propanol Backbone: The final step involves the reaction of the intermediate product with a propanol derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects would be mediated through pathways involving these targets, leading to various biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohexylamino)-3-(indol-4-yloxy)-2-propanol hydrochloride
- 1-(Cyclohexylamino)-3-(1H-indol-4-yloxy)-2-propanol hydrochloride
Uniqueness
1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride is unique due to the presence of the trimethylindole moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
76410-33-8 |
|---|---|
Molecular Formula |
C20H31ClN2O2 |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
1-(cyclohexylamino)-3-(1,2,3-trimethylindol-4-yl)oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H30N2O2.ClH/c1-14-15(2)22(3)18-10-7-11-19(20(14)18)24-13-17(23)12-21-16-8-5-4-6-9-16;/h7,10-11,16-17,21,23H,4-6,8-9,12-13H2,1-3H3;1H |
InChI Key |
GPZXEYCKAYMLAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=CC=C2)OCC(CNC3CCCCC3)O)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)
